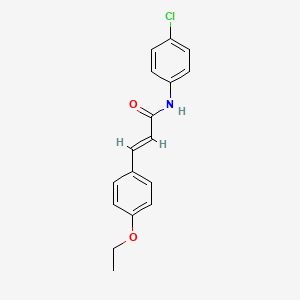
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is commonly used in scientific research for its potential pharmacological properties. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood. However, it has been suggested that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Its anti-cancer properties are believed to be due to its ability to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and possess anti-microbial properties. Additionally, it has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, making it important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide. One potential direction is the development of novel drug formulations containing this compound for the treatment of inflammatory diseases, cancer, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthetic routes for the production of this compound may lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide can be achieved through a multi-step process involving the reaction of 4-chlorobenzaldehyde with 4-ethoxybenzylamine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product can be obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-microbial properties against a variety of bacterial strains.
Propiedades
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRJSZMBFGKMQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

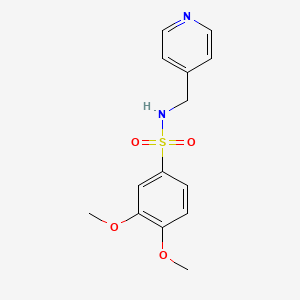
![N'-(1,3-benzodioxol-5-ylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
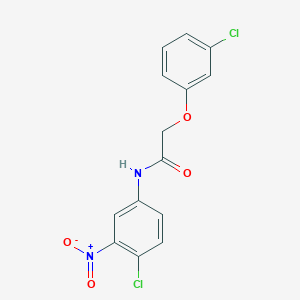
![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)
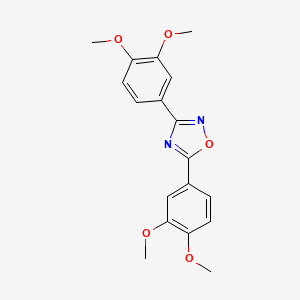


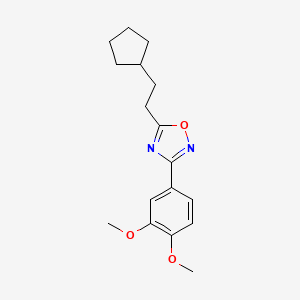
![acetaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5833329.png)
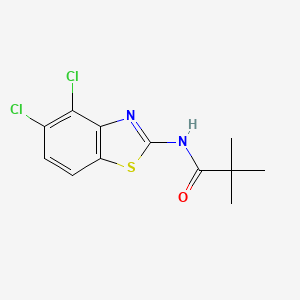

![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)
![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)